molecular formula C15H15FN4O B2371007 2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile CAS No. 339103-06-9

2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile

Katalognummer: B2371007
CAS-Nummer: 339103-06-9
Molekulargewicht: 286.31
InChI-Schlüssel: WSALCLGSSBYRPV-UFWORHAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a propanedinitrile derivative featuring a dimethylamino group, a fluorinated benzyloxyimino moiety, and an E-configured propylidene backbone. Key attributes include:

  • Molecular formula: C₁₅H₁₅FN₄O (inferred from analogs)
  • Key functional groups: Dimethylamino (electron-donating), fluorophenylmethoxyimino (electron-withdrawing), and dinitrile (polarizable).
  • Configuration: The (3E) stereodescriptor indicates a trans arrangement at the imine double bond, influencing molecular geometry and interactions .

Eigenschaften

IUPAC Name

2-[(3E)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-5-3-4-6-14(12)16/h3-6,8H,7,11H2,1-2H3/b19-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSALCLGSSBYRPV-UFWORHAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile , also known by its CAS number 339103-06-9, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • IUPAC Name : 2-((3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene)malononitrile
  • Molecular Formula : C15H15FN4O
  • Molecular Weight : 286.30 g/mol
  • Purity : 90% .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study on related compounds showed potent in vitro activity against various human cancer cell lines. The most active derivatives demonstrated IC50 values ranging from 0.45 to 5.08 µM, surpassing the efficacy of established drugs like Sunitinib .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Activity Comparison
Compound A0.472.1-4.6 times more potent than Sunitinib
Compound B1.35Comparable to Sunitinib
Compound C5.08Less active than Sunitinib

The proposed mechanisms through which the compound exerts its biological effects include:

  • Inhibition of Tyrosine Kinases : Similar compounds have been identified as multitargeted receptor tyrosine kinase inhibitors, which are crucial in cancer cell proliferation and survival.
  • Antiangiogenic Properties : The compound's structural features may contribute to its ability to inhibit angiogenesis, thereby limiting tumor growth .

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study evaluated the anticancer efficacy of a series of dimethylamino-substituted compounds, including our target compound. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents against specific cancer types .
  • In Vivo Studies :
    In vivo studies have shown that these compounds can effectively inhibit tumor growth in mouse models when administered at specific dosages, further supporting their potential clinical applications .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Preliminary studies indicate that 2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile exhibits several promising biological activities:

  • Anticancer Properties : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The presence of the dimethylamino group may enhance its interaction with microbial targets, leading to increased antimicrobial efficacy.
  • Neuroprotective Effects : Structural analogs have been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Research has been conducted to explore the interactions of this compound with various biological targets. Such studies typically focus on:

  • Binding Affinity Studies : Investigating how well the compound binds to specific receptors or enzymes related to disease pathways.
  • In Vivo Studies : Assessing the therapeutic effects and safety profiles in animal models.
  • Mechanistic Studies : Understanding the biochemical pathways affected by the compound, which can inform future drug development efforts.

These studies are crucial for optimizing the compound for therapeutic use and understanding its full potential in clinical applications.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The nitrile groups (-C≡N) and imino (-N=O) functionalities are primary sites for nucleophilic attack. Key reactions include:

Reaction Type Conditions Outcome
Cyanide HydrolysisAcidic or basic aqueous conditionsPartial hydrolysis to carboxylic acid derivatives (e.g., amides or acids).
Amine AdditionPrimary amines in polar solventsFormation of amidine derivatives via imino group interaction.
  • Example : Hydrolysis under alkaline conditions yields 2-carbamoyl intermediates, critical for pharmaceutical derivatization.

Cyclization Reactions

The compound’s conjugated system facilitates intramolecular cyclization:

Reaction Type Catalyst/Reagent Product
Thermal CyclizationHeat (150–200°C)Formation of pyridine or pyrrole analogs .
Acid-Catalyzed CyclizationH₂SO₄ or Lewis acidsTetrazole or triazole heterocycles.
  • Mechanism : The α,β-unsaturated nitrile system undergoes [4+2] cycloaddition with dienophiles, forming six-membered aromatic rings .

Hydrolysis and Oxidation

The dimethylamino group and nitriles are susceptible to oxidation:

Reaction Type Reagents Products
Oxidative DemethylationH₂O₂, Fe³⁺Tertiary amine → secondary amine.
Nitrile OxidationOzone or KMnO₄Nitriles → ketones or carboxylic acids.
  • Kinetics : Fluorine’s electron-withdrawing effect accelerates nitrile hydrolysis by polarizing the C≡N bond .

Redox Reactions

The imino group participates in reversible redox processes:

Reaction Type Conditions Outcome
Reduction of Imino GroupNaBH₄ or H₂/Pd-CImino → amine, altering bioactivity.
Oxidation of PropylideneDDQ (dichlorodicyanoquinone)Conjugated diene formation .

Comparative Reactivity with Structural Analogs

The fluorophenyl and nitrile groups differentiate its reactivity from similar compounds:

Compound Key Functional Groups Reactivity Differences
Compound A (no fluorine)Methoxy, nitrileSlower hydrolysis due to reduced electron withdrawal .
Compound B (chlorophenyl)2,3-dichlorophenyl, nitrileEnhanced electrophilicity for SNAr reactions .
Target Compound2-fluorophenyl, nitrileBalanced reactivity in nucleophilic/electrophilic pathways.

Mechanistic Insights

  • Nitrile Reactivity : The dual nitrile groups act as electron-deficient centers, favoring nucleophilic additions (e.g., with amines or alcohols).

  • Imino Group Dynamics : The E-configuration stabilizes conjugation with the propylidene chain, influencing redox potentials.

  • Fluorine Effects : The 2-fluorophenyl group enhances solubility in hydrophobic matrices while moderating reaction rates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Variations

a) 3-Fluorophenyl Analogs
  • Compound: 2-[(3E)-1-(Dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile
  • CAS : 478262-31-6
  • Molecular weight : 286.30 g/mol
  • Key difference : Fluorine at the 3-position of the benzyl group.
  • Electronic effects remain similar, but spatial orientation of the fluorine atom could alter π-π stacking or hydrogen bonding .
b) 2-Chloro-4-Fluorophenyl Derivative
  • Compound: 2-[(3E)-3-{[(2-Chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile
  • Key difference : Addition of chlorine at the 2-position and fluorine at the 4-position.
  • Steric bulk from chlorine may hinder rotation or interaction with target sites .

Trifluoromethyl-Substituted Analog

  • Compound: 2-[(3E)-1-(Dimethylamino)-3-({2-[3-(Trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile
  • CAS : 339103-02-5
  • Key difference: Trifluoromethyl (CF₃) group on the phenoxy ring.
  • Implications :
    • CF₃ is a strong electron-withdrawing group , enhancing stability against nucleophilic attack.
    • Increased hydrophobicity may improve bioavailability but reduce aqueous solubility .

Heterocyclic and Chlorinated Analogs

a) Pyridinyl Derivative
  • Compound: (2E)-1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione
  • Key difference : Replacement of the fluorophenyl group with a chlorinated pyridine ring.
  • Implications: Introduction of a heterocycle alters electronic distribution and hydrogen-bonding capacity.
b) Chlorophenyl Thiourea Analog
  • Compound: Hydrazinecarboxamide, 2-[1-(4-Chlorophenyl)-3-(dimethylamino)propylidene]
  • CAS : 663156-78-3
  • Key difference: Thiourea backbone with 4-chlorophenyl and dimethylamino groups.
  • Implications: Thiourea moiety introduces hydrogen-bond donor/acceptor sites, useful in coordination chemistry.

Structural and Property Analysis Table

Compound (Substituent) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Target compound (2-fluorophenyl) C₁₅H₁₅FN₄O ~286.30* Steric hindrance from ortho-fluorine
3-Fluorophenyl analog C₁₅H₁₅FN₄O 286.30 Reduced steric bulk, improved solubility
2-Chloro-4-fluorophenyl C₁₅H₁₄ClFN₄O 320.76 Increased lipophilicity, steric obstruction
Trifluoromethylphenoxy C₁₈H₁₆F₃N₄O₂ 401.35 Enhanced stability, hydrophobicity
Chlorinated pyridine C₁₅H₁₁ClF₃N₂O₂ 343.71 Heterocyclic electronic effects

*Estimated based on analogs.

Implications of Structural Differences

  • Electronic Effects : Fluorine and chlorine substituents modulate electron density, affecting reactivity and binding.
  • Solubility and Bioavailability : Trifluoromethyl and chloro groups enhance lipophilicity but may reduce aqueous solubility, impacting pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.